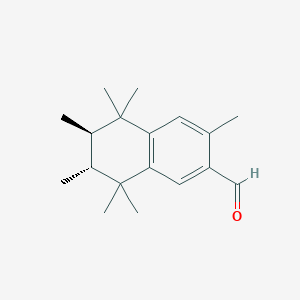
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- has potential biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been studied for its potential to induce apoptosis, a process of programmed cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- in lab experiments is its potential to inhibit the growth of microorganisms and cancer cells. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for the use of 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel-. One potential direction is to investigate its potential use as a chiral ligand in asymmetric synthesis. Another direction is to further study its mechanism of action to optimize its use as an antimicrobial and antitumor agent. Additionally, more studies are needed to determine its potential toxicity and side effects.
In conclusion, 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need further investigation to optimize its use as an antimicrobial and antitumor agent.
Synthesemethoden
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- involves the reaction of naphthalene with diethyl malonate and methyl vinyl ketone in the presence of a base. The resulting product is then subjected to various purification techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- has various potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a chiral ligand in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
127459-79-4 |
|---|---|
Produktname |
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel- |
Molekularformel |
C4H11N3 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(6R,7R)-3,5,5,6,7,8,8-heptamethyl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-11-8-15-16(9-14(11)10-19)18(6,7)13(3)12(2)17(15,4)5/h8-10,12-13H,1-7H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
ZIASQZKMMDNGSU-CHWSQXEVSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
SMILES |
CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
Kanonische SMILES |
CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
Piktogramme |
Irritant |
Synonyme |
2-Naphtalencarboxaldehyd, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, trans- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)




![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)







